molecular formula C13H12FN3O2S B2816428 N-(4-fluorophenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carboxamide CAS No. 891100-70-2

N-(4-fluorophenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carboxamide

Cat. No. B2816428
CAS RN: 891100-70-2
M. Wt: 293.32
InChI Key: HMWBXDIEZJQGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as FMP or 4-Fluoro-N-(4-fluorophenyl)-2-methylthio-5-pyrimidinecarboxamide.

Scientific Research Applications

Gene Expression Inhibition

Research has shown that modifications to the pyrimidine portion of certain compounds can lead to significant inhibitory effects on gene expression mediated by NF-kappaB and AP-1 transcription factors. These modifications aim to enhance oral bioavailability and have been evaluated for their cell-based activity and potential gastrointestinal permeability. Specifically, the introduction of a fluorine atom and adjustments to the carboxamide group have been critical for maintaining or improving activity and bioavailability (Palanki et al., 2000).

HIV Integrase Inhibition

Compounds structurally similar to the one have been utilized in drug discovery programs targeting HIV. The use of 19F-NMR spectroscopy has supported the selection of candidates for further development, demonstrating the crucial role of fluorine-containing compounds in investigating the metabolic fate and excretion of potent HIV integrase inhibitors (Monteagudo et al., 2007).

Met Kinase Inhibition

Investigations into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have identified them as potent and selective Met kinase inhibitors. These compounds have demonstrated significant in vivo efficacy in tumor models, leading to clinical trials for cancer treatment (Schroeder et al., 2009).

Antimicrobial Activity

The synthesis of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides has demonstrated promising antimicrobial activity. These compounds have shown higher activity against strains of Proteus vulgaris and Pseudomonas aeruginosa compared to reference drugs, indicating their potential in antimicrobial therapy (Kolisnyk et al., 2015).

Antihypertensive and Anticancer Properties

Research on 5-(4-substituted phenyl)-2-(substituted benzylsulfanyl)-4-(substituted phenyl)-6-methyl-1,4-dihydro-5-pyrimidine carboxamides has revealed considerable antihypertensive activity, with some compounds displaying effects comparable to the standard drug nifedipine. Additionally, pyrazole derivatives synthesized from similar structures have been evaluated for antioxidant, anti-breast cancer, and anti-inflammatory properties, showing potential as novel therapeutic agents (Alam et al., 2010; Thangarasu et al., 2019).

properties

IUPAC Name

N-(4-fluorophenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2S/c1-17-12(19)10(7-15-13(17)20-2)11(18)16-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWBXDIEZJQGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SC)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.